molecular formula C9H6F6OS B13518352 2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol

2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol

Cat. No.: B13518352
M. Wt: 276.20 g/mol
InChI Key: MWRWXOJRGJUZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol is a fluorinated secondary alcohol featuring a trifluoromethylthio (-SCF₃) group at the para position of the aromatic ring. This compound is characterized by its high fluorine content (45.21% by weight) and unique electronic properties due to the electron-withdrawing trifluoromethylthio substituent, which enhances its reactivity and stability in synthetic applications . Key physical properties include a boiling point of 83–85°C (2 Torr) and a molecular formula of C₉H₅F₇OS (MW: 293.99 g/mol). Its synthesis typically involves nucleophilic substitution or alkylation reactions, as described in , yielding high-purity products confirmed via NMR, IR, and GC-MS .

Properties

Molecular Formula

C9H6F6OS

Molecular Weight

276.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(trifluoromethylsulfanyl)phenyl]ethanol

InChI

InChI=1S/C9H6F6OS/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7,16H

InChI Key

MWRWXOJRGJUZDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)SC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with a trifluoromethylthiolating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The target compound’s distinctiveness arises from the -SCF₃ group. Comparisons with analogs bearing different substituents highlight the following:

Table 1: Substituent-Driven Comparisons
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Fluorine Content (%) Boiling Point (°C) Key Applications/Notes
2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol -SCF₃ (para) C₉H₅F₇OS 45.21 83–85 (2 Torr) High reactivity due to strong electron-withdrawing -SCF₃; used in agrochemical intermediates
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol (UC352) -CF₃ (para) C₉H₆F₆O 43.12 Not reported Similar electronic effects but lacks sulfur; used in polymer synthesis
2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethan-1-ol -OPh (para) C₁₄H₁₁F₃O₂ 22.70 Not reported Bulky phenoxy group reduces reactivity; potential use in liquid crystals
2,2,2-Trifluoro-1-(p-tolyl)ethanol -CH₃ (para) C₉H₉F₃O 27.45 233 (at 1 atm) Electron-donating methyl group increases lipophilicity; pharmaceutical intermediate
Key Observations:
  • Electronic Effects : The -SCF₃ group in the target compound provides stronger electron-withdrawing effects than -CF₃ or -OPh, enhancing its suitability for reactions requiring electrophilic activation .
  • Fluorine Content: The target compound’s higher fluorine content (45.21%) compared to analogs like UC352 (43.12%) and phenoxy derivatives (22.70%) improves thermal and chemical stability, critical for high-temperature applications .

Positional Isomerism and Reactivity

Meta-substituted analogs, such as UC359 (2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol), exhibit reduced steric hindrance but altered electronic profiles. For example:

  • Para vs. Meta Substitution : The para -SCF₃ group in the target compound maximizes resonance stabilization, whereas meta isomers like UC359 show weaker conjugation effects, leading to lower reactivity in SNAr (nucleophilic aromatic substitution) reactions .

Sulfur-Containing Analogs

Sulfur plays a critical role in modulating reactivity:

  • Thioether vs. Sulfone/Sulfonamide: Unlike sulfone derivatives (e.g., compounds in ), the -SCF₃ group in the target compound avoids oxidative instability while maintaining strong electron withdrawal. Sulfonamide analogs () exhibit basicity due to the amino group, diverging from the neutral character of the target compound .

Biological Activity

2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H4F6OS
  • Molecular Weight : 242.12 g/mol
  • CAS Number : 74853-66-0

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl and thioether groups enhance lipophilicity and metabolic stability, making it a candidate for drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may be beneficial in treating diseases such as cancer and bacterial infections.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing trifluoromethyl groups have demonstrated activity against various strains of bacteria and fungi.

StudyCompoundTarget OrganismMIC (μg/mL)
Trifluoro derivativeStaphylococcus aureus0.25
Trifluoro derivativeEscherichia coli0.5

Anticancer Activity

In vitro studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in reducing cell viability in breast cancer models.

Cell LineIC50 (μM)
MDA-MB-231 (Triple-negative breast cancer)0.126
MCF10A (Non-cancerous control)>2.5

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of trifluoromethyl-containing compounds against triple-negative breast cancer (TNBC). The results indicated that these compounds significantly inhibited tumor growth in xenograft models and induced apoptosis in cancer cells.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of related trifluoromethyl compounds against multidrug-resistant Mycobacterium tuberculosis. The compounds displayed MIC values comparable to first-line anti-TB drugs, suggesting their potential as new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 2,2,2-Trifluoro-1-(4-((trifluoromethyl)thio)phenyl)ethan-1-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Biocatalytic Reduction : Use recombinant E. coli or G. geotrichum whole cells in deep eutectic solvents (DES) like betaine/lysine to reduce ketone precursors. This method achieves high enantioselectivity (>99.9% ee) and yields up to 92% under mild conditions .
  • Chemical Oxidation : Employ hypervalent iodine(V) catalysts (e.g., sodium 2-iodobenzenesulfonate) with oxone in acetonitrile. Note that hydrate byproducts may form under certain conditions, requiring careful solvent selection and temperature control .
    • Optimization : Monitor reaction progress via HPLC or GC-MS to adjust DES composition, enzyme loading, or catalyst stoichiometry.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Analytical Techniques :

  • NMR : Use 19F^{19}\text{F} NMR to distinguish trifluoromethyl (CF3-\text{CF}_3) and trifluoromethylthio (SCF3-\text{SCF}_3) groups. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve aromatic protons and hydroxyl group positioning .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., iodine derivatives) to resolve spatial arrangements of the trifluoromethylthio and hydroxyl groups .
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to confirm enantiopurity post-synthesis .

Advanced Research Questions

Q. What strategies address low enantiomeric excess (ee) in biocatalytic reductions of fluorinated ketone precursors?

  • Approaches :

  • DES Engineering : Modify DES components (e.g., choline chloride/glycerol) to enhance enzyme stability and substrate solubility. For example, betaine/lysine DES increases E. coli reductase activity by 20% compared to phosphate buffers .
  • Directed Evolution : Screen mutant libraries of alcohol dehydrogenases (ADHs) for improved activity toward fluorinated substrates. Use fluorescence-activated cell sorting (FACS) with fluorogenic probes .
    • Data Contradictions : Some DES systems (e.g., L-carnitine/lysine) may reduce ee in fungal whole-cell systems (e.g., 64% ee in G. geotrichum vs. 99.9% in E. coli). This highlights the need for organism-specific solvent optimization .

Q. How does the electron-withdrawing trifluoromethylthio group influence reaction pathways in cross-coupling or annulation reactions?

  • Mechanistic Insights :

  • Electrophilic Activation : The SCF3-\text{SCF}_3 group enhances electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. Kinetic studies show a 3-fold rate increase compared to non-fluorinated analogs .
  • N-Heterocyclic Carbene (NHC) Catalysis : The compound acts as a substrate in formal [6+2] annulation reactions with pyrrole aldehydes, forming bicyclic lactones. DFT calculations suggest the SCF3-\text{SCF}_3 group stabilizes transition states via inductive effects .
    • Contradictions : Competing hydration of the trifluoroethanol moiety may occur under acidic conditions, necessitating anhydrous reaction setups .

Q. What are the challenges in interpreting mass spectrometry (MS) data for this compound, particularly regarding fragmentation patterns?

  • Analytical Challenges :

  • Isotopic Clusters : The presence of six fluorine atoms complicates isotopic peak distributions. Use high-resolution MS (HRMS) with ESI+\text{ESI}^+ to distinguish [M+H]+[M+H]^+ (e.g., m/z 325.0421) from background noise .
  • Fragmentation Pathways : The SCF3-\text{SCF}_3 group undergoes cleavage to generate CF3+\text{CF}_3^+ (m/z 69) and arylthiolate ions. Compare with synthetic standards to avoid misassignment .

Methodological Resources

  • Key References :
    • Biocatalysis in DES: Xia et al. (2023) on E. coli reductase optimization .
    • Hypervalent Iodine Catalysis: Konno et al. (2019) on oxidation mechanisms .
    • NHC-Catalyzed Annulation: Protocols for [6+2] cycloadditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.